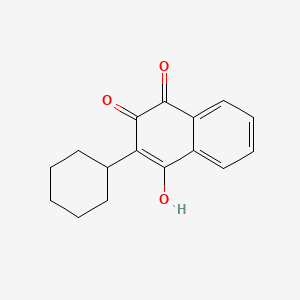

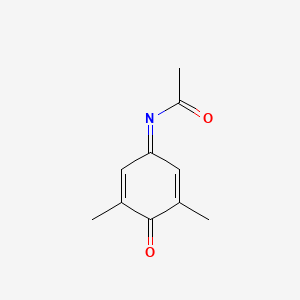

Parvaquone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Parvaquone is a hydroxy naphthoquinone compound with significant anti-protozoal activity. It is primarily used in veterinary medicine to treat Theileriosis, a disease caused by parasites such as Theileria parva and Theileria annulata. The compound is known for its effectiveness in treating East Coast Fever, a fatal disease found in cattle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Parvaquone can be synthesized through various methods. One common approach involves the use of 2-hydroxy naphthalene-1,4-dione as the starting material. The synthesis typically involves single or two-step processes with simple and mild reaction conditions. For instance, one method includes the cyclohexylation of 1-naphthol followed by oxidation and epoxidation .

Industrial Production Methods: Industrial production of this compound focuses on achieving higher atom economy and process economy while maintaining product purity. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Recent advancements have led to the development of environmentally benign processes that are operationally simple and economically viable .

Analyse Chemischer Reaktionen

Types of Reactions: Parvaquone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones, which exhibit a broad spectrum of biological activities .

Wissenschaftliche Forschungsanwendungen

Parvaquone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other biologically active naphthoquinones.

Biology: this compound is studied for its anti-protozoal properties and its effectiveness against Theileria parasites.

Medicine: It is used in veterinary medicine to treat Theileriosis in cattle.

Industry: The compound is explored for its potential use in developing new anti-malarial drugs

Wirkmechanismus

Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .

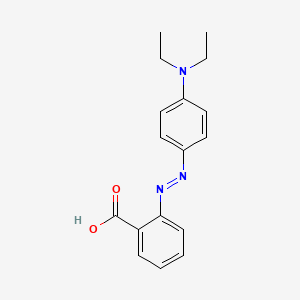

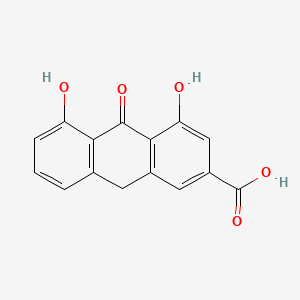

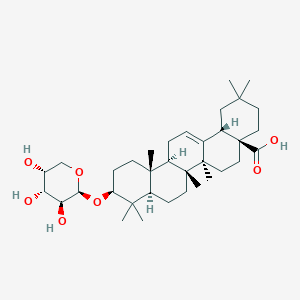

Similar Compounds:

Buthis compound: Another hydroxy naphthoquinone with similar anti-protozoal activity.

Atovaquone: A hydroxynaphthoquinone used in the treatment of malaria and Pneumocystis jirovecii pneumonia.

Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .

Eigenschaften

CAS-Nummer |

4042-30-2 |

|---|---|

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.30 g/mol |

IUPAC-Name |

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |

InChI-Schlüssel |

XBGHCDVBZZNDBY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Kanonische SMILES |

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Andere CAS-Nummern |

4042-30-2 |

Piktogramme |

Irritant |

Synonyme |

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)